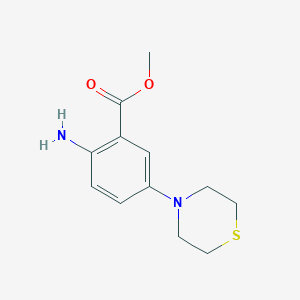

Methyl 2-amino-5-thiomorpholinobenzoate

Description

Significance of Aminobenzoate and Thiomorpholine (B91149) Scaffolds in Contemporary Chemical and Biological Research

The aminobenzoate and thiomorpholine scaffolds are considered "privileged structures" in medicinal chemistry and drug discovery due to their frequent appearance in biologically active compounds.

The aminobenzoate scaffold is a fundamental building block in the synthesis of a wide array of pharmaceuticals and natural products. nih.govbohrium.com Aminobenzoic acids and their derivatives, such as esters, are known to exhibit a broad spectrum of biological activities. nih.gov For instance, para-aminobenzoic acid (PABA) is a crucial intermediate in the biosynthesis of folate in many organisms and serves as a precursor for various therapeutic agents. mdpi.commdpi.com Derivatives of aminobenzoates have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. bohrium.comnih.gov The versatility of this scaffold allows for substitutions on both the aromatic ring and the amino and carboxyl groups, making it a valuable component for developing novel molecules with diverse therapeutic applications. nih.gov

The thiomorpholine scaffold , a sulfur-containing heterocyclic compound, is also of great importance in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net As a thio-analogue of morpholine (B109124), it possesses unique physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. nih.gov Thiomorpholine and its derivatives have demonstrated a wide range of pharmacological activities. jchemrev.comresearchgate.net These activities are often attributed to the presence of the sulfur atom, which can engage in various biological interactions. openmedicinalchemistryjournal.com The thiomorpholine ring is a key component in compounds studied for antitubercular, antioxidant, hypolipidemic, and anticancer properties. jchemrev.comnih.gov

The combination of these two pharmacologically significant scaffolds in one molecule provides a strong foundation for the synthesis of new chemical entities with potentially enhanced or novel biological activities.

Table 1: Reported Biological Activities of Parent Scaffolds

| Scaffold | Reported Biological Activities |

|---|---|

| Aminobenzoate | Antimicrobial, Cytotoxic, Anticancer, Anti-inflammatory, Antioxidant, Antiviral bohrium.comnih.govmdpi.com |

| Thiomorpholine | Antitubercular, Anti-urease, Antioxidant, Antibacterial, Anti-inflammatory, Anticancer, Hypolipidemic jchemrev.comjchemrev.comnih.gov |

Historical Context of Related Amino-Substituted Benzoate (B1203000) and Heterocyclic Derivatives in Academic Literature

The study of amino-substituted benzoate derivatives has a rich history. A prominent example is para-aminobenzoic acid (PABA), which has long been recognized as a vitamin B group compound (vitamin B10) and a key component in the folate metabolic pathway in bacteria. mdpi.com This understanding led to the historical development of sulfonamide drugs, which act as competitive inhibitors of an enzyme that utilizes PABA, demonstrating an early and successful application of knowledge about aminobenzoic acid structures in medicine. mdpi.com Over the decades, synthetic chemists have extensively explored derivatives of aminobenzoic acid, such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, as intermediates for creating more complex molecules, including pharmaceuticals. nih.govnih.govresearchgate.net

Heterocyclic chemistry is a vast and historically significant field of organic chemistry. openmedicinalchemistryjournal.commdpi.com Many of the earliest known natural products, such as alkaloids and pigments, contain heterocyclic rings. mdpi.com The synthesis and study of heterocyclic compounds have been central to the development of pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comreachemchemicals.com Benzothiazoles, which are structurally related to the aminobenzoate portion of the target molecule, were first discovered in 1887. researchgate.net Since then, an enormous number of heterocyclic compounds, including those containing sulfur and nitrogen like thiomorpholine, have been synthesized and evaluated for biological activity, contributing to a vast body of academic literature. openmedicinalchemistryjournal.comijsrtjournal.com

Rationale for Focused Academic Investigation of Methyl 2-amino-5-thiomorpholinobenzoate

The primary rationale for the focused investigation of this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new hybrid compound with the potential for improved affinity, selectivity, and efficacy, or even a completely new mechanism of action.

Given the diverse and potent biological activities associated with both the aminobenzoate and thiomorpholine scaffolds, their conjunction in a single molecule is a logical step in the pursuit of novel therapeutic agents. bohrium.comjchemrev.com The ongoing challenge of issues like antimicrobial resistance necessitates the continuous exploration and development of new chemical entities. ijsrtjournal.com The structural versatility of the aminobenzoate core and the favorable properties of the thiomorpholine ring make this compound an attractive candidate for:

Exploring new chemical space: Creating a novel molecular architecture that can be further modified to build libraries of related compounds. nih.gov

Investigating structure-activity relationships (SAR): Understanding how the specific arrangement of the aminobenzoate and thiomorpholine moieties influences biological activity. iajesm.in

Developing potential lead compounds: The compound serves as a starting point for drug discovery programs targeting a range of diseases, informed by the known activities of its parent scaffolds.

Overview of Major Research Areas and Methodological Approaches for the Compound

The investigation of this compound and related compounds typically involves a multi-stage process encompassing synthesis, characterization, and biological evaluation.

Major Research Areas: Based on the profiles of its constituent scaffolds, the primary research areas for this compound would logically include:

Antimicrobial Activity: Screening against various strains of bacteria and fungi, particularly in light of the known antibacterial properties of both aminobenzoate and heterocyclic derivatives. nih.govjchemrev.com

Anticancer Activity: Evaluating its cytotoxicity and antiproliferative effects against various cancer cell lines. bohrium.comjchemrev.com

Anti-inflammatory and Antioxidant Activity: Investigating its potential to modulate inflammatory pathways and scavenge free radicals. jchemrev.comnih.gov

Methodological Approaches: The academic study of this compound relies on standard and advanced techniques in synthetic and analytical chemistry, as well as molecular biology.

Chemical Synthesis: The compound is prepared through multi-step organic synthesis protocols. A common approach involves the reaction of a suitably substituted aminobenzoic acid ester with reagents that can form the thiomorpholine ring, or the coupling of a pre-formed thiomorpholine-containing aniline (B41778) with a methyl carboxylate precursor. researchgate.netprepchem.com

Structural Characterization: Once synthesized, the precise structure and purity of the compound are confirmed using a suite of analytical methods. Research on analogous compounds like Methyl 2-amino-5-bromobenzoate has utilized techniques such as Single Crystal X-ray Diffraction to determine the exact three-dimensional arrangement of atoms. nih.govresearchgate.net

Biological Evaluation: The synthesized compound is subjected to various in vitro assays to determine its biological activity. This includes minimum inhibitory concentration (MIC) assays for antimicrobial testing and cytotoxicity assays (e.g., MTT assay) to screen for anticancer potential against cell lines. mdpi.com

Table 2: Common Methodological Approaches in the Study of Related Compounds

| Methodology | Purpose | Examples of Techniques |

|---|---|---|

| Synthesis | To prepare the target compound and its derivatives. | Nucleophilic substitution, cyclization reactions. prepchem.com |

| Purification | To isolate the pure compound. | Column chromatography, recrystallization. |

| Structural Elucidation | To confirm the chemical structure and purity. | Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis. nih.govnih.govijprs.com |

| Biological Screening | To identify and quantify biological activity. | In vitro cell-based assays (e.g., antimicrobial susceptibility testing, cytotoxicity assays). mdpi.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

methyl 2-amino-5-thiomorpholin-4-ylbenzoate |

InChI |

InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |

InChI Key |

WHJGPHDHIFPHOE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2CCSCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 2 Amino 5 Thiomorpholinobenzoate

Retrosynthetic Analysis of the Methyl 2-amino-5-thiomorpholinobenzoate Structure

A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The primary disconnection breaks the C-N bond between the thiomorpholine (B91149) ring and the benzene (B151609) ring. This bond can be formed via a nucleophilic aromatic substitution or, more likely, a modern cross-coupling reaction such as the Buchwald-Hartwig amination. This disconnection leads to two key synthons: a thiomorpholine and a methyl 2-amino-5-halobenzoate.

Further disconnection of the methyl 2-amino-5-halobenzoate intermediate involves the removal of the halide, which is typically introduced through electrophilic aromatic substitution on a methyl anthranilate precursor. The ester functionality can be retrosynthetically disconnected to 2-aminobenzoic acid and methanol (B129727), suggesting a final esterification step.

The thiomorpholine ring can be disconnected through the cleavage of its C-N and C-S bonds, leading to simpler acyclic precursors such as diethanolamine or derivatives that can be cyclized.

Classical Synthetic Routes to 2-Amino-5-Substituted Benzoate (B1203000) Esters

The formation of the 2-amino-5-substituted benzoate ester core is a critical phase in the synthesis of the target molecule. This typically involves a multi-step process including functionalization of the aromatic ring, manipulation of the amino group, and formation of the methyl ester.

Electrophilic Aromatic Substitution for Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto the benzene ring. In the context of synthesizing this compound, an EAS reaction is employed to install a suitable functional group at the 5-position of a methyl anthranilate derivative, which can later be displaced by thiomorpholine. Halogenation is a common and effective choice.

For instance, the chlorination of methyl anthranilate can be achieved using reagents like sodium hypochlorite in the presence of an acid. A patented procedure describes the chlorination of methyl anthranilate using sodium hypochlorite solution and glacial acetic acid in a mixed solvent system at low temperatures (-10 to -8 °C), affording methyl 2-amino-5-chlorobenzoate in high yield (95%).

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl anthranilate | Sodium hypochlorite, Glacial acetic acid | Dichloromethane, Water | -10 to -8 | Methyl 2-amino-5-chlorobenzoate | 95 |

Amination Reactions at the Benzoate Core

The introduction of the thiomorpholine moiety at the 5-position of the benzoate ring is a key step. While classical nucleophilic aromatic substitution can be challenging on unactivated aryl halides, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds. wikipedia.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. In the synthesis of this compound, this would involve the reaction of a methyl 2-amino-5-halobenzoate with thiomorpholine in the presence of a palladium catalyst and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Esterification Protocols for Methyl Benzoate Formation

The final step in the synthesis of the benzoate portion of the molecule is often the esterification of the corresponding carboxylic acid. Fischer esterification is a classic and widely used method for this transformation. researchgate.netprezi.com This reaction involves heating the carboxylic acid (e.g., 2-amino-5-halobenzoic acid) with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. researchgate.netprezi.comstudylib.net

The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is used, and/or the water formed during the reaction is removed. For aminobenzoic acids, the amino group can be protonated by the acid catalyst, which may affect the reaction rate.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| p-Aminobenzoic acid | Ethanol | Concentrated H2SO4 | Reflux | Ethyl p-aminobenzoate |

| 2-Hydroxy-4-aminobenzoic acid | Phenol | Phosphorus pentoxide | 80-120 °C | Phenyl 2-hydroxy-4-aminobenzoate |

Alternative esterification methods include reaction with diazomethane or using coupling agents like dicyclohexylcarbodiimide (DCC).

Advanced Approaches for Thiomorpholine Moiety Incorporation

The synthesis of the thiomorpholine ring and its attachment to the aromatic core can be achieved through various advanced synthetic strategies.

Ring-Closing Strategies for Thiomorpholine Heterocycle Construction

Thiomorpholine can be synthesized through several ring-closing strategies. A common approach involves the cyclization of a difunctionalized precursor. One established method is the reaction of bis(2-chloroethyl)amine with a sulfide (B99878) source, such as sodium sulfide. The bis(2-chloroethyl)amine can be prepared from diethanolamine by reaction with thionyl chloride. chemicalbook.com

Another strategy involves the intramolecular cyclization of an amino-thiol derivative. For example, a compound containing both an amino group and a thiol group separated by a two-carbon chain can be cyclized with a dielectrophile.

A recent development describes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization to form thiomorpholine in a continuous flow system. nih.govacs.org This method utilizes cysteamine hydrochloride and vinyl chloride as starting materials. nih.govacs.org

| Starting Materials | Key Reagents/Steps | Product |

| Diethanolamine | 1. Thionyl chloride to form bis(2-chloroethyl)amine2. Sodium sulfide for cyclization | Thiomorpholine |

| Cysteamine hydrochloride, Vinyl chloride | Photochemical thiol-ene reaction, Base-mediated cyclization | Thiomorpholine |

Nucleophilic Aromatic Substitution on Activated Benzoates

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing nucleophiles onto an aromatic ring. This reaction pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.

A plausible SNAr approach to this compound would likely commence with a precursor such as Methyl 2-amino-5-halobenzoate (e.g., where the halogen is fluorine or chlorine). In this substrate, the ester group, while not as strongly activating as a nitro group, still contributes to the electrophilicity of the ring. The reaction would involve the direct displacement of the halide by thiomorpholine, which acts as the nucleophile.

The mechanism proceeds via a two-step addition-elimination sequence. libretexts.org The thiomorpholine nitrogen atom attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is stabilized by the delocalization of the negative charge across the aromatic system and onto the electron-withdrawing ester group. The subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the final product.

For this transformation to be efficient, the reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the acid generated during the reaction.

Table 1: Hypothetical SNAr Reaction for this compound Synthesis

| Starting Material | Nucleophile | Base | Solvent | Potential Product |

|---|---|---|---|---|

| Methyl 2-amino-5-fluorobenzoate | Thiomorpholine | K₂CO₃ | DMSO | This compound |

| Methyl 2-amino-5-chlorobenzoate | Thiomorpholine | Et₃N | DMF | This compound |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, C-S Coupling)

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-N and C-S bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org While this reaction is typically used to couple amines with aryl halides, it could be adapted for the synthesis of this compound. A potential two-step strategy could be envisioned:

Initial C-S Coupling: First, an aryl halide like Methyl 2-amino-5-bromobenzoate is coupled with thiomorpholine via a C-S coupling reaction.

Buchwald-Hartwig Amination: Alternatively, a substrate like Methyl 2-bromo-5-thiomorpholinobenzoate could be coupled with an ammonia equivalent or a protected amine, followed by deprotection.

The catalytic cycle for Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the reaction's success. wikipedia.org

C-S Coupling: The direct formation of the C-S bond between the benzoate ring and the thiomorpholine moiety can be achieved through metal-catalyzed C-S coupling. This approach would typically involve the reaction of Methyl 2-amino-5-halobenzoate with thiomorpholine in the presence of a suitable metal catalyst. Copper- and palladium-based systems are commonly employed for such transformations.

For instance, a copper(I)-catalyzed reaction, often referred to as an Ullmann-type condensation, could be used. organic-chemistry.org This would involve heating Methyl 2-amino-5-iodobenzoate or -bromobenzoate with thiomorpholine and a stoichiometric amount of a copper(I) salt (e.g., CuI) and a base in a high-boiling polar solvent. Palladium-catalyzed C-S coupling reactions offer an alternative, often proceeding under milder conditions with a wider range of functional group tolerance.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic route. For the proposed syntheses of this compound, several parameters would need to be systematically investigated.

For a metal-catalyzed cross-coupling reaction, key variables include:

Catalyst and Ligand: Screening different palladium or copper precursors and various phosphine or N-heterocyclic carbene (NHC) ligands is essential to find the most active catalytic system.

Base: The choice and stoichiometry of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield by influencing the deprotonation of the nucleophile and the stability of the catalyst.

Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, DMF) affect the solubility of reactants and the stability of catalytic intermediates.

Temperature and Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition. semanticscholar.org

The following table illustrates a hypothetical optimization study for a palladium-catalyzed C-S coupling between Methyl 2-amino-5-bromobenzoate and thiomorpholine.

Table 2: Hypothetical Optimization of Pd-Catalyzed C-S Coupling Conditions

| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 82 |

| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 91 |

| 6 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 80 | 88 |

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. mdpi.comresearchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Metal-catalyzed cross-coupling reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of palladium or copper catalysts is a prime example. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Renewable Feedstocks: While the direct synthesis from renewable feedstocks is challenging, utilizing biosynthetic methods for the production of key precursors, such as aminobenzoic acids from glucose, represents a long-term green strategy. mdpi.commdpi.com This approach avoids the use of petroleum-derived starting materials. researchgate.net

By evaluating each synthetic step through the lens of these principles, a more sustainable and efficient route to this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

FT-IR spectroscopy is particularly effective for identifying polar functional groups. The analysis of Methyl 2-amino-5-thiomorpholinobenzoate would be expected to reveal several key absorption bands corresponding to its distinct structural motifs. The primary amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations. nih.gov The ester functional group is identifiable by its strong carbonyl (C=O) stretching frequency, while the thiomorpholine (B91149) ring contributes vibrations from C-H, C-N, and C-S bonds. nih.govresearchgate.net Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the benzene (B151609) ring. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Thiomorpholine & Methyl |

| 1720-1680 | C=O Stretch | Ester (-COOCH₃) |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | Asymmetric C-O-C Stretch | Ester |

| 1250-1150 | C-N Stretch | Aryl Amine & Thiomorpholine |

| 850-800 | C-H Out-of-plane Bend | 1,2,4-trisubstituted Aromatic |

| 700-600 | C-S Stretch | Thiomorpholine |

Raman spectroscopy serves as a valuable complement to FT-IR, often providing stronger signals for non-polar bonds and symmetric vibrations. For this compound, Raman analysis would be particularly useful for characterizing the aromatic ring and the sulfur-containing heterocycle. The C-S stretching and breathing modes of the thiomorpholine ring, which may be weak in the IR spectrum, are expected to produce more distinct Raman signals. nih.gov Symmetrical vibrations of the benzene ring are also typically strong in Raman spectra.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3050 | C-H Stretch | Aromatic Ring |

| 1610-1570 | C=C Stretch | Aromatic Ring |

| 1050-1000 | Ring Breathing Mode | Aromatic Ring |

| 700-600 | C-S Stretch | Thiomorpholine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ipb.ptjchps.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. jchps.com For this compound, the spectrum is expected to show distinct signals for the aromatic, amine, methyl ester, and thiomorpholine protons. The aromatic region would likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The thiomorpholine ring protons are expected to appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms, respectively. mdpi.comresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H (H-6) |

| ~7.2 | dd | 1H | Aromatic H (H-4) |

| ~6.7 | d | 1H | Aromatic H (H-3) |

| ~4.5 | br s | 2H | Amine (-NH₂) |

| ~3.8 | s | 3H | Methyl Ester (-OCH₃) |

| ~3.4 | t | 4H | Thiomorpholine (-N-CH₂-) |

| ~2.8 | t | 4H | Thiomorpholine (-S-CH₂-) |

Note: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet. Chemical shifts are predictions based on analogous structures and may vary with solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org The spectrum of this compound would feature distinct signals for the ester carbonyl carbon, the six aromatic carbons, the methyl ester carbon, and the two sets of carbons in the thiomorpholine ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents. researchgate.netchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Ester Carbonyl (C=O) |

| ~148 | Aromatic C-NH₂ |

| ~140 | Aromatic C-S |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~118 | Aromatic C-COOCH₃ |

| ~115 | Aromatic C-H |

| ~52 | Methyl Ester (-OCH₃) |

| ~50 | Thiomorpholine (-N-CH₂) |

| ~28 | Thiomorpholine (-S-CH₂) |

Note: Chemical shifts are predictions and subject to experimental variations.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons on adjacent carbons. It would clearly show the coupling between the aromatic protons (H-3, H-4, and H-6) and establish the proton network within the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~3.4 ppm would correlate with the carbon signal at ~50 ppm, confirming the -N-CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity and piecing the fragments together. numberanalytics.com Key expected correlations would include:

A correlation from the thiomorpholine N-CH₂ protons (~3.4 ppm) to the aromatic C-5.

Correlations from the aromatic proton H-6 (~7.6 ppm) to the ester carbonyl carbon (~168 ppm) and the aromatic C-4.

A correlation from the methyl ester protons (~3.8 ppm) to the ester carbonyl carbon (~168 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A NOESY spectrum could show through-space interactions between the protons of the thiomorpholine ring and the aromatic proton at the C-6 position, helping to define the preferred orientation of the thiomorpholine substituent relative to the benzene ring.

By systematically applying this suite of spectroscopic techniques, the complete and unambiguous chemical structure of this compound can be confidently determined.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the determination of the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C12H16N2O2S, the theoretical exact mass can be calculated. Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value that closely matches this theoretical calculation, confirming the elemental composition.

Interactive Data Table: Theoretical vs. Expected Experimental HRMS Data

| Parameter | Value |

| Chemical Formula | C12H16N2O2S |

| Theoretical Exact Mass | 252.0932 g/mol |

| Ionization Mode | ESI-Positive |

| Expected Ion | [M+H]+ |

| Expected m/z | 253.1005 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. unito.itnih.gov The fragmentation pathways are characteristic of the compound's structure. For this compound, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity of the molecule.

Interactive Data Table: Plausible Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Structural Interpretation |

| 253.1005 | 221.0743 | CH3OH | Loss of the methyl ester group as methanol (B129727) |

| 253.1005 | 194.0716 | C2H5NO | Cleavage within the thiomorpholine ring |

| 253.1005 | 151.0423 | C4H8NS | Loss of the thiomorpholine substituent |

Electronic Spectroscopy for Electronic Structure and Excited State Dynamics

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure and behavior in excited states.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted aminobenzoate chromophore. The position and intensity of these bands are influenced by the electronic nature of the substituents.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol | ~250 | Not available | π → π* transition of the aromatic ring |

| Ethanol | ~350 | Not available | n → π* transition involving the amino group |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. For this compound, excitation at a wavelength corresponding to an absorption band could lead to fluorescence emission at a longer wavelength (a Stokes shift). The characteristics of this emission would offer insights into the excited-state dynamics of the molecule.

Interactive Data Table: Anticipated Fluorescence Properties of this compound

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| Ethanol | ~350 | ~450 | Not available |

Crystallographic Analysis and Solid State Molecular Architecture

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

A pivotal technique for the unambiguous determination of a compound's three-dimensional structure is single-crystal X-ray diffraction. This powerful analytical method provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with a high degree of accuracy. For Methyl 2-amino-5-thiomorpholinobenzoate, such an analysis would be invaluable. It would offer a definitive depiction of the molecule's conformation, including the puckering of the thiomorpholine (B91149) ring and the relative orientation of the amino and methyl ester substituents on the benzoate (B1203000) ring.

Based on analyses of structurally related compounds, it is anticipated that the crystal structure of this compound would crystallize in a common space group, with specific unit cell dimensions. The collection of diffraction data and subsequent structure refinement would yield a wealth of information, as exemplified by the hypothetical data presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₂S |

| Formula Weight | 252.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Analysis of Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules within a crystal is dictated by a delicate balance of attractive and repulsive intermolecular forces. A thorough understanding of these interactions is crucial for predicting and controlling the physical properties of a material.

The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the carbonyl oxygen of the ester and the nitrogen and sulfur atoms of the thiomorpholine ring) in this compound strongly suggests the formation of an extensive hydrogen-bonding network. These interactions are expected to play a dominant role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional architectures. The specifics of these networks, including donor-acceptor distances and angles, would be a key output of a crystallographic study.

The planar phenyl ring in this compound provides a site for potential π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, can significantly influence the crystal packing and electronic properties of the material. The geometry of these interactions, whether face-to-face or offset, would be a critical aspect of the structural analysis.

Conformational Analysis in the Crystalline State

The flexibility of the thiomorpholine ring allows for various conformations, with the chair conformation typically being the most stable. Single-crystal X-ray diffraction would definitively establish the conformation of this ring in the solid state. Furthermore, the analysis would reveal the torsion angles that define the orientation of the thiomorpholine and methyl ester groups relative to the benzoate ring, providing a complete picture of the molecule's preferred solid-state conformation.

Polymorphism and its Implications for Material Science Research

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, has profound implications for the physical properties of a material, including its solubility, melting point, and stability. While no polymorphic forms of this compound have been reported, the possibility of their existence cannot be ruled out without a systematic investigation. The discovery and characterization of polymorphs would be of significant interest to the field of materials science, as different crystalline forms could offer a tunable range of properties for various applications.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the stability, reactivity, and spectroscopic characteristics of Methyl 2-amino-5-thiomorpholinobenzoate.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the geometry, one can obtain crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of the molecule's total electronic energy, which is vital for comparing the relative stabilities of different conformations and for calculating thermodynamic properties such as enthalpy and Gibbs free energy. For related halo-substituted aminobenzoates, DFT has been successfully used to analyze molecular structures and vibrational frequencies. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate solutions to the Schrödinger equation. For this compound, these methods could be employed to obtain a very precise description of its electronic wavefunction and energy. This high level of accuracy is particularly important for benchmarking results from less computationally expensive methods like DFT and for investigating phenomena where electron correlation plays a crucial role.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of the electronic excited states of molecules. This is critical for understanding a molecule's response to light, including absorption and emission properties. For this compound, TDDFT calculations could predict its UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov It could also provide insights into the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. Such information is fundamental to understanding the photophysical behavior of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide a static picture of a molecule, this compound is a flexible molecule that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the atomic motions, MD can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a solvent). This provides a dynamic understanding of the molecule's behavior, which is crucial for interpreting experimental data and understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. For this compound, quantum chemical calculations could be used to predict various spectroscopic parameters, including:

NMR chemical shifts: These are highly sensitive to the electronic environment of the nuclei and can be accurately predicted using methods like DFT.

Vibrational frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. For the related Methyl 2-amino-5-bromobenzoate, DFT has been used to calculate vibrational wavenumbers. researchgate.net

These predicted parameters can then be compared with experimentally obtained spectra for validation. A good agreement between the calculated and experimental data would provide strong evidence for the computed molecular structure and electronic properties.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. If this compound were to participate in a chemical reaction, computational methods could be used to map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of analysis would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical process.

Research on "this compound" in Computational Chemistry is Not Currently Available in Publicly Accessible Literature

A thorough review of scientific databases and scholarly articles reveals a lack of specific research focused on the computational and theoretical chemistry of the compound "this compound." Consequently, detailed findings regarding its in silico molecular design and interaction predictions, as outlined in the requested article structure, cannot be provided at this time.

While computational studies are prevalent in the design and analysis of novel chemical entities, and general methodologies for in silico investigation are well-established, their specific application to "this compound" has not been documented in the available scientific literature. Therefore, the creation of data tables and a detailed discussion of research findings exclusively for this compound is not feasible.

General approaches in computational and theoretical chemistry that would be applied to a compound like "this compound" typically involve:

Molecular Docking: To predict the binding affinity and orientation of the molecule within the active site of a biological target.

Quantum Mechanics Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Dynamics Simulations: To study the dynamic behavior and conformational changes of the molecule and its interactions with its environment over time.

ADME/Tox Prediction: In silico models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

However, without specific studies on "this compound," any discussion of these aspects would be hypothetical and would not constitute the detailed research findings requested.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Interconversions

Methyl 2-amino-5-thiomorpholinobenzoate possesses three primary reactive sites: the primary aromatic amine, the methyl ester, and the sulfur atom within the thiomorpholine (B91149) ring. The interplay of these functional groups dictates the compound's chemical behavior and potential for selective modification.

The primary aromatic amino group is a versatile functional handle for derivatization. It is expected to undergo reactions typical of anilines, although its reactivity is modulated by the electronic effects of the ester and thiomorpholine substituents on the benzene (B151609) ring.

Acylation: The amino group is anticipated to react readily with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and a common strategy for protecting the amino group or for synthesizing analogues with modified properties.

Hypothetical Reaction:

this compound + Acetyl Chloride → Methyl 2-(acetylamino)-5-thiomorpholinobenzoate

Alkylation: Direct alkylation of the amino group with alkyl halides can be more challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. libretexts.org Friedel-Crafts alkylation reactions are generally not successful on aromatic rings bearing an amino group, as the nitrogen's lone pair complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. unizin.orglibretexts.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, would be a more controlled method for introducing alkyl groups. Another potential method involves copper-catalyzed N-H insertion reactions with diazo compounds, which has been shown to be effective for aminobenzoic acids. acs.org

A hypothetical data table illustrating the types of derivatives that could be synthesized from such reactions is presented below.

| Reagent | Reaction Type | Expected Product |

| Acetyl Chloride | Acylation | Methyl 2-(acetylamino)-5-thiomorpholinobenzoate |

| Benzoyl Chloride | Acylation | Methyl 2-(benzoylamino)-5-thiomorpholinobenzoate |

| Methyl Iodide | Alkylation | Methyl 2-(methylamino)-5-thiomorpholinobenzoate |

| Benzaldehyde/NaBH₄ | Reductive Amination | Methyl 2-(benzylamino)-5-thiomorpholinobenzoate |

This table is illustrative and based on general chemical principles, not on specific experimental results for this compound.

The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-thiomorpholinobenzoic acid, under either acidic or basic (saponification) conditions. google.com Basic hydrolysis is typically followed by an acidic workup to protonate the resulting carboxylate salt. This transformation is fundamental for creating derivatives where the carboxylic acid is a key feature, such as in the formation of amides with other amines.

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol, typically in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. organic-chemistry.org

| Reagent/Conditions | Reaction Type | Expected Product |

| NaOH, H₂O then H₃O⁺ | Hydrolysis | 2-Amino-5-thiomorpholinobenzoic acid |

| Ethanol, H⁺ or EtO⁻ | Transesterification | Ethyl 2-amino-5-thiomorpholinobenzoate |

| Propanol, H⁺ or PrO⁻ | Transesterification | Propyl 2-amino-5-thiomorpholinobenzoate |

This table is illustrative and based on general chemical principles, not on specific experimental results for this compound.

The sulfur atom in the thiomorpholine ring is a key site for oxidative and reductive chemistry. Its oxidation state can be readily altered, which can significantly impact the molecule's properties, such as its polarity and hydrogen bonding capacity.

Oxidation: The sulfide (B99878) in the thiomorpholine ring can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. mdpi.com For instance, mild oxidizing agents like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide would likely yield the thiomorpholine S-oxide. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would lead to the corresponding thiomorpholine S,S-dioxide (sulfone). The oxidation of thiomorpholine to its sulfoxide by cytochrome P450 has been observed in metabolic studies. nih.gov

Reduction: If the thiomorpholine ring were in an oxidized state (sulfoxide or sulfone), it could be reduced back to the sulfide. A variety of reducing agents are known to convert sulfoxides to sulfides, including combinations like oxalyl chloride/ethyl vinyl ether or triflic anhydride/potassium iodide. mdpi.comorganic-chemistry.org

| Reagent | Transformation | Expected Product |

| H₂O₂ (1 eq.) | Oxidation | Methyl 2-amino-5-(1-oxothiomorpholino)benzoate |

| m-CPBA (>2 eq.) | Oxidation | Methyl 2-amino-5-(1,1-dioxothiomorpholino)benzoate |

| PPh₃/I₂ (on sulfoxide) | Reduction | This compound |

This table is illustrative and based on general chemical principles, not on specific experimental results for this compound.

Cyclization and Rearrangement Reactions Involving the Compound

The ortho-relationship of the amino and ester groups on the benzene ring makes this compound a potential precursor for the synthesis of various fused heterocyclic systems.

Cyclization Reactions: Intramolecular cyclization or intermolecular condensation reactions could lead to the formation of pharmacologically relevant scaffolds. For instance, reaction with suitable bis-electrophiles could lead to the formation of quinazolinone derivatives, a common motif in medicinal chemistry. While specific studies on this compound are lacking, related 2-aminobenzothiazoles are known to undergo cyclization reactions to form fused ring systems like benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.org Similarly, 2-aminobenzoxazoles can be synthesized through cyclization pathways. acs.org

Rearrangement Reactions: Although no specific rearrangement reactions are documented for this compound, related structures like 2-aminobenzothiazole (B30445) amides have been shown to undergo thermal rearrangement to form spirocyclic systems. nih.gov The potential for rearrangements such as the Smiles rearrangement, particularly if the amino group were derivatized with an appropriate activating group, could also be explored.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies (non-clinical)

In medicinal chemistry, the systematic modification of a lead compound to generate analogues is crucial for developing structure-activity relationships (SAR). This compound is a suitable scaffold for such studies due to its multiple points for diversification.

Modification of the Amino Group: As discussed in section 6.1.1, acylation and alkylation would produce a library of amides and secondary/tertiary amines.

Modification of the Ester Group: Conversion to the carboxylic acid allows for the synthesis of a wide range of amides by coupling with various amines.

Modification of the Thiomorpholine Ring: N-alkylation or N-acylation of the thiomorpholine nitrogen could be achieved, introducing further diversity.

Modification of the Aromatic Ring: While more synthetically challenging, electrophilic aromatic substitution on the benzene ring could be explored, although the existing substituents would direct new groups to specific positions.

These derivatization strategies would allow for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at different positions on the molecule affect its (hypothetical) biological activity.

Investigation of Catalytic Applications of this compound (e.g., as a ligand)

Molecules containing both soft (sulfur) and hard (nitrogen, oxygen) donor atoms are often excellent ligands for a variety of metal ions. Thiomorpholine itself is known to form complexes with metals like copper, platinum, and nickel, and these complexes have been investigated for their catalytic activity. scientificlabs.co.uk

This compound could potentially act as a multidentate ligand, coordinating to a metal center through the aromatic amino nitrogen, the ester carbonyl oxygen, and the thiomorpholine sulfur. The formation of such metal complexes could imbue them with catalytic properties for various organic transformations, such as cross-coupling reactions, oxidations, or reductions. However, no studies have been published to date that investigate or confirm the use of this compound as a ligand in catalysis.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Design and Synthesis of Chemically Modified Analogues of Methyl 2-amino-5-thiomorpholinobenzoate

The design of chemically modified analogues of this compound is guided by established principles of medicinal chemistry, aiming to explore the chemical space around the core scaffold. The synthesis of these analogues can be achieved through various established synthetic routes. A plausible and versatile method involves the N-arylation of thiomorpholine (B91149) with a suitably substituted methyl 2-aminobenzoate (B8764639) derivative.

One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is highly efficient for forming carbon-nitrogen bonds. In this method, a substituted methyl 2-aminobenzoate, for instance, methyl 2-amino-5-bromobenzoate, can be reacted with thiomorpholine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). This reaction allows for the introduction of a wide variety of substituents on both the benzoate (B1203000) and thiomorpholine rings.

Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly if the benzoate ring is activated with electron-withdrawing groups. For example, reacting a fluorinated or chlorinated aminobenzoate derivative with thiomorpholine under basic conditions can yield the desired N-aryl thiomorpholine product. mdpi.com The general synthetic scheme allows for the preparation of a library of analogues for subsequent SAR studies.

Systematic Variation of Substituents on the Thiomorpholine and Benzoate Moieties

The systematic variation of substituents on both the thiomorpholine and benzoate moieties is crucial for understanding the SAR of this compound. Modifications can be made to explore the effects of electronics, sterics, and lipophilicity on biological activity.

Thiomorpholine Moiety Modifications:

Benzoate Moiety Modifications:

The benzoate moiety offers several positions for substitution. Variations at the 5-position of the benzoate ring, where the thiomorpholine is attached, can significantly impact electronic properties. Replacing the thiomorpholine with other cyclic amines like morpholine (B109124) or piperidine (B6355638) can help to understand the role of the sulfur atom in the thiomorpholine ring. jchemrev.com Modifications to the methyl ester, such as conversion to other esters, amides, or a carboxylic acid, can influence the molecule's pharmacokinetic properties and its ability to act as a hydrogen bond donor or acceptor.

The following table summarizes potential modifications and their rationale:

| Moiety | Position of Variation | Type of Substituent | Rationale for Variation |

| Thiomorpholine | Carbon atoms | Small alkyl groups (e.g., methyl) | Probe steric hindrance in the binding site. |

| Sulfur atom | Oxidation to sulfoxide (B87167) or sulfone | Increase polarity and hydrogen bonding potential. | |

| Benzoate | 5-position | Different cyclic amines (e.g., morpholine, piperidine) | Evaluate the importance of the thiomorpholine sulfur. |

| Methyl ester | Other esters, amides, carboxylic acid | Alter pharmacokinetic properties and hydrogen bonding. | |

| Other positions on the ring | Halogens, alkyl, alkoxy groups | Modulate electronic properties and lipophilicity. |

Investigation of Conformational Flexibility and its Influence on Molecular Interactions

The conformational flexibility of this compound plays a significant role in its ability to bind to biological targets. pnas.org The molecule possesses several rotatable bonds, primarily the C-N bond connecting the benzoate ring to the thiomorpholine ring and the C-C bond of the methyl ester. The thiomorpholine ring itself can exist in different conformations, with the chair form being the most stable. mdpi.com

The conformational flexibility of an inhibitor can be advantageous, allowing it to adapt to the binding site of an enzyme. acs.org However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. researchgate.net Understanding the conformational preferences of this compound and its analogues is therefore essential for designing more rigid and potent inhibitors.

Biological Target Interaction Profiling (In Vitro Biochemical Mechanisms)

To understand the potential therapeutic applications of this compound, it is essential to profile its interactions with various biological targets in vitro. Based on the structural motifs present in the molecule, several potential targets can be hypothesized and investigated.

Enzyme Binding and Inhibition Mechanisms (e.g., PqsD, FabH, COX)

PqsD: The enzyme PqsD is a key component of the Pseudomonas aeruginosa quorum sensing system. nih.gov Inhibitors of PqsD are of interest as potential anti-infective agents. The core structure of this compound shares some similarities with known PqsD inhibitors, such as 2-benzamidobenzoic acids. nih.govnih.gov It is hypothesized that the aminobenzoate portion of the molecule could interact with the active site of PqsD, potentially through hydrogen bonding and hydrophobic interactions. researchgate.net The thiomorpholine moiety could occupy a hydrophobic pocket within the enzyme. Biochemical assays using purified PqsD can be used to determine the inhibitory activity (IC₅₀) of this compound and its analogues.

FabH: β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibiotics. mdpi.com Some known FabH inhibitors also show activity against PqsD, suggesting a potential for cross-reactivity. nih.gov The inhibitory potential of this compound against FabH from various bacterial species can be evaluated using in vitro enzyme assays.

Cyclooxygenase (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov N-substituted anthranilate derivatives have been explored as potential COX inhibitors. nih.gov The structural resemblance of this compound to these compounds suggests that it may also interact with COX enzymes. In vitro assays measuring the inhibition of prostaglandin (B15479496) synthesis by purified COX-1 and COX-2 can be used to assess the inhibitory potency and selectivity of the compound.

The following table summarizes the potential enzyme targets and the rationale for investigation:

| Enzyme Target | Rationale for Investigation | Potential Mechanism of Interaction |

| PqsD | Structural similarity to known inhibitors (2-benzamidobenzoates). nih.govnih.gov | Interaction of the aminobenzoate core with the active site; thiomorpholine in a hydrophobic pocket. |

| FabH | Overlap in inhibitors with PqsD. nih.gov | Similar binding mode to PqsD, targeting the enzyme's active site. |

| COX | Structural similarity to N-substituted anthranilate COX inhibitors. nih.gov | Binding to the active site of COX enzymes, potentially with selectivity for COX-2. |

Receptor Ligand Interactions and Selectivity (non-clinical)

Beyond enzyme inhibition, the potential for this compound to interact with various receptors can be explored through non-clinical in vitro binding assays. Radioligand binding assays, for instance, can be used to screen the compound against a panel of receptors to identify any potential off-target effects or novel therapeutic targets. The selectivity of the compound for a particular receptor can be determined by comparing its binding affinity across different receptor subtypes.

Modulatory Effects on Biochemical Pathways (e.g., Quorum Sensing)

Given the potential for this compound to inhibit PqsD, its broader effects on the quorum sensing pathway in Pseudomonas aeruginosa can be investigated. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence. nih.gov Inhibition of key enzymes in this pathway can disrupt bacterial communication and reduce the production of virulence factors.

The modulatory effects of this compound on quorum sensing can be assessed using reporter gene assays. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a quorum sensing-regulated promoter. A decrease in the reporter signal in the presence of the compound would indicate inhibition of the quorum sensing pathway. Furthermore, the effect of the compound on the production of quorum sensing signal molecules, such as Pseudomonas Quinolone Signal (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org

Following a comprehensive search of scientific literature, it has been determined that there are no specific Chemoinformatics or Quantitative Structure-Activity Relationship (QSAR) studies available for the compound “this compound.” As a result, it is not possible to generate an article section on the "Application of Chemoinformatics and QSAR Models" for this specific molecule that includes detailed research findings and data tables as requested.

The explicit instructions to focus solely on "this compound" and to provide scientifically accurate content based on diverse sources preclude the inclusion of information from related but distinct chemical entities. The creation of content without supporting scientific literature would constitute fabrication and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article focusing on the chemoinformatic and QSAR analysis of this compound cannot be provided at this time due to the absence of relevant research data.

Advanced Analytical Methodologies for Research Samples

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and versatile techniques for the separation, identification, and quantification of organic molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a molecule like Methyl 2-amino-5-thiomorpholinobenzoate, which possesses both polar (amino and ester groups) and non-polar (aromatic ring) characteristics, reversed-phase HPLC would be the primary mode of analysis. A mixed-mode column, which combines reversed-phase and ion-exchange functionalities, could also be highly effective in achieving optimal separation from starting materials and byproducts. helixchrom.com

A hypothetical HPLC method for assessing the purity of a research sample of this compound is presented below. The method parameters are based on typical conditions used for the analysis of aminobenzoic acid derivatives.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 305 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be well-retained and separated from more polar starting materials and less polar impurities. The UV detection wavelengths are chosen based on the expected chromophores in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that provides both chromatographic separation and mass spectral data for structural elucidation. Due to the polarity of the amino group, derivatization is often necessary to increase the volatility and thermal stability of aminobenzoate esters for GC analysis. sigmaaldrich.com Silylation, using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective derivatization strategy. sigmaaldrich.comresearchgate.net

A plausible GC-MS method for the analysis of a derivatized sample of this compound is outlined below.

Table 2: Hypothetical GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 270 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This method would allow for the separation and identification of volatile impurities and the derivatized parent compound, with the mass spectrometer providing valuable structural information.

Chiral Separation Techniques for Enantiomer Isolation and Analysis

The thiomorpholine (B91149) ring in this compound contains a stereocenter if the ring is puckered and the nitrogen atom undergoes slow inversion, or if it is substituted. For the purpose of this hypothetical analysis, we will assume the potential for enantiomers. Chiral HPLC is the most widely used technique for the separation and analysis of enantiomers in the pharmaceutical and chemical industries. yakhak.orgresearchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including amino acid esters. yakhak.orgresearchgate.netnih.gov

For the enantiomeric separation of this compound, a normal-phase chiral HPLC method would likely be successful.

Table 3: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% diethylamine (B46881) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

The use of a polysaccharide-based CSP allows for enantioselective interactions, such as hydrogen bonding and π-π stacking, which are necessary for chiral recognition. The addition of a small amount of a basic modifier like diethylamine can improve peak shape for amino-containing compounds.

Quantitative Analysis Methods for Reaction Monitoring and Product Yields

Accurate quantification is crucial for monitoring the progress of a chemical reaction and determining the final product yield. While HPLC with an internal or external standard is a common approach, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful alternative that does not require a standard of the analyte itself. nih.gov

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of one of its ¹H-NMR signals to the integral of a signal from a certified internal standard of known concentration. americanpharmaceuticalreview.com This technique is particularly useful for reaction monitoring as it can provide a rapid and accurate assessment of the conversion of starting materials to products. nih.gov

To determine the yield of a synthesis of this compound, a known amount of a stable, non-reactive internal standard with a well-resolved proton signal would be added to a precisely weighed sample of the crude reaction mixture.

Table 4: Hypothetical qNMR Parameters for Yield Determination

| Parameter | Value/Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Internal Standard | 1,3,5-Trimethoxybenzene |

| Analyte Signal | Methyl ester singlet (e.g., ~3.8 ppm) |

| Standard Signal | Aromatic singlet of internal standard (e.g., ~6.2 ppm) |

| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |

| Number of Scans | 16 |

By integrating the distinct signals of the product (e.g., the methyl ester protons) and the internal standard, and knowing the initial masses and molar masses, the exact amount and therefore the yield of this compound in the sample can be calculated without the need for a calibration curve.

Reaction Monitoring by HPLC-MS

For more complex reaction mixtures or when real-time data is desired, automated HPLC-MS systems can be employed for reaction monitoring. rsc.org This approach allows for the unattended sampling, dilution, and analysis of reaction aliquots at specified time intervals. The resulting data provides a detailed profile of the consumption of reactants and the formation of products and intermediates over time.

Potential Research Applications and Future Directions

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

Methyl 2-amino-5-thiomorpholinobenzoate is poised to be a valuable scaffold in organic synthesis. The aromatic amine and the methyl ester functionalities of the aminobenzoate core offer multiple reaction sites for elaboration into more complex molecules. The thiomorpholine (B91149) ring, a privileged scaffold in medicinal chemistry, introduces a heterocyclic element with potential for further functionalization.

The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. These reactions provide access to a wide array of derivatives with potentially interesting biological or material properties.

The thiomorpholine moiety itself can be a source of structural diversity. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can influence the molecule's polarity, solubility, and biological activity. The nitrogen atom of the thiomorpholine ring can also be functionalized, although it is a tertiary amine in this case.

The versatility of this compound as a building block is highlighted by the numerous synthetic transformations reported for structurally related aminobenzoate derivatives. For instance, para-aminobenzoic acid (PABA) is a well-established building block in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Its ability to undergo substitutions at both the amino and carboxyl groups makes it a versatile starting material for creating diverse chemical libraries. nih.gov Similarly, this compound could serve as a precursor for the synthesis of novel heterocyclic systems and complex molecular architectures.

Exploration in Materials Science (e.g., Non-Linear Optical Properties, if applicable)

Derivatives of aminobenzoic acid have shown promise in the field of materials science, particularly in the area of non-linear optical (NLO) materials. nasc.ac.inuou.ac.in These materials have applications in optoelectronic devices, such as optical switching and data storage. The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

In this compound, the amino group acts as an electron donor and the methyl ester as a weak electron acceptor, with the benzene (B151609) ring providing the conjugated system. The introduction of the thiomorpholine group could further modulate these electronic properties. While direct studies on the NLO properties of this specific compound are not available, research on related aminobenzoate derivatives suggests that it could be a promising candidate for investigation. For example, quinolinium 4-aminobenzoate (B8803810) has been studied for its third-order NLO properties and its potential for optical limiting applications. nasc.ac.inresearchgate.net

Future research could involve the synthesis of thin films of this compound and its derivatives to characterize their NLO properties. Computational studies using methods like Density Functional Theory (DFT) could also be employed to predict and understand the hyperpolarizability and other NLO parameters of these molecules. researchgate.netjksus.org

Table 1: Comparison of Non-Linear Optical Properties of Related Aminobenzoate Derivatives

| Compound | Second Harmonic Generation (SHG) Efficiency | Non-linear Absorption Coefficient (β) | Non-linear Refractive Index (n₂) | Reference |

| Quinolinium 4-aminobenzoate | 90% that of KDP | 10.60 × 10⁻¹² m W⁻¹ | 4.89 × 10⁻¹⁹ m² W⁻¹ | nasc.ac.in |

| para-Aminobenzoic acid | - | Positive value indicating strong multi-photon absorption | - | uou.ac.in |

This table presents data for related compounds to infer the potential for this compound in NLO applications.

Design of Chemical Probes for Fundamental Biological Pathway Elucidation

The structural features of this compound make it an interesting scaffold for the design of chemical probes to study biological pathways. The thiomorpholine moiety is found in a number of biologically active compounds and can influence pharmacokinetic properties. jchemrev.comjchemrev.com The aminobenzoate core can be modified to incorporate reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating biological targets.

For example, derivatives of this compound could be designed to target specific enzymes or receptors. The amino group could be functionalized with a reactive group to allow for covalent labeling of the target protein. Alternatively, the molecule could be designed as a fluorescent probe whose emission properties change upon binding to a specific analyte.

The development of such probes would require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation. The versatility of the this compound scaffold would allow for the systematic modification of its structure to optimize its binding affinity, selectivity, and imaging properties.

Development of Novel Molecular Scaffolds Based on the this compound Core

The core structure of this compound can serve as a template for the development of novel molecular scaffolds with potential therapeutic applications. The combination of the aminobenzoate and thiomorpholine moieties in a single molecule provides a unique starting point for drug discovery programs.